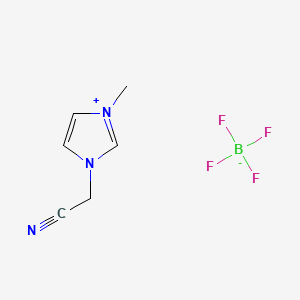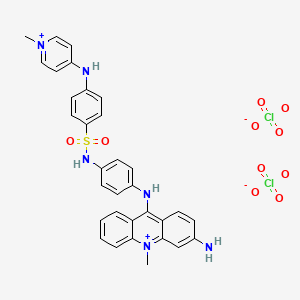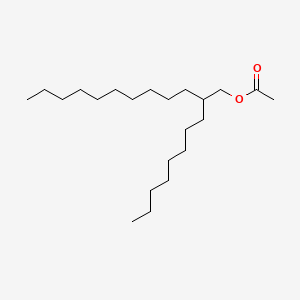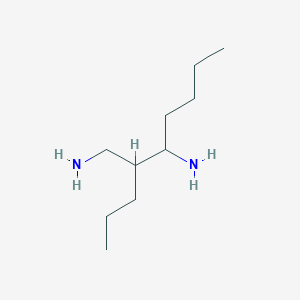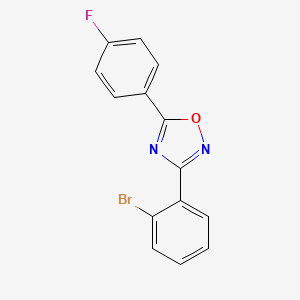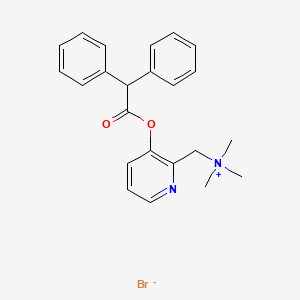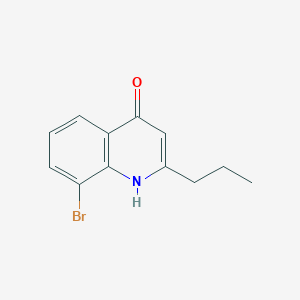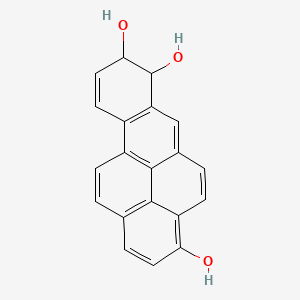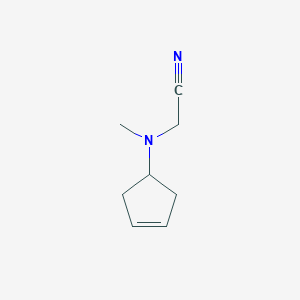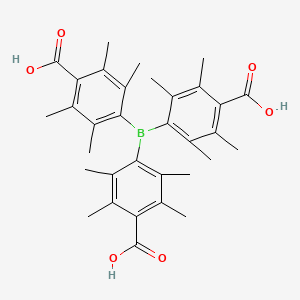
4,4',4"-Boranetriyltris(2,3,5,6-tetramethylbenzoic acid)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’,4’'-Boranetriyltris(2,3,5,6-tetramethylbenzoic acid) is a complex organic compound with the molecular formula C33H39BO6 This compound is characterized by its three benzoic acid groups attached to a central boron atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’,4’'-Boranetriyltris(2,3,5,6-tetramethylbenzoic acid) typically involves the reaction of tris(4-bromo-2,3,5,6-tetramethylphenyl)borane with carbon dioxide. This reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of a suitable solvent, such as tetrahydrofuran (THF), and a base, such as potassium carbonate, to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4,4’,4’'-Boranetriyltris(2,3,5,6-tetramethylbenzoic acid) can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding boronic acids or borates.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other functional groups.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as nitric acid for nitration or bromine for bromination are typical.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
4,4’,4’'-Boranetriyltris(2,3,5,6-tetramethylbenzoic acid) has several applications in scientific research:
Chemistry: It is used as a ligand in the synthesis of metal-organic frameworks (MOFs) and coordination polymers.
Biology: The compound’s boron content makes it useful in boron neutron capture therapy (BNCT) for cancer treatment.
Medicine: Its derivatives are explored for their potential as drug delivery agents and in diagnostic imaging.
Industry: The compound is used in the development of advanced materials, such as catalysts and sensors.
Mechanism of Action
The mechanism by which 4,4’,4’'-Boranetriyltris(2,3,5,6-tetramethylbenzoic acid) exerts its effects depends on its application. In BNCT, for example, the compound accumulates in cancer cells and, upon neutron irradiation, undergoes nuclear reactions that produce high-energy particles, selectively destroying the cancer cells. The molecular targets and pathways involved vary based on the specific use of the compound.
Comparison with Similar Compounds
Similar Compounds
Tris(4-carboxyphenyl)borane: Similar structure but with different substituents on the aromatic rings.
Tris(3,5-dimethylphenyl)borane: Another borane derivative with different methyl group positions.
Uniqueness
4,4’,4’'-Boranetriyltris(2,3,5,6-tetramethylbenzoic acid) is unique due to its specific arrangement of methyl groups and carboxylic acid functionalities, which confer distinct chemical and physical properties. This uniqueness makes it particularly valuable in the synthesis of specialized materials and in medical applications.
Properties
Molecular Formula |
C33H39BO6 |
|---|---|
Molecular Weight |
542.5 g/mol |
IUPAC Name |
4-bis(4-carboxy-2,3,5,6-tetramethylphenyl)boranyl-2,3,5,6-tetramethylbenzoic acid |
InChI |
InChI=1S/C33H39BO6/c1-13-19(7)28(20(8)14(2)25(13)31(35)36)34(29-21(9)15(3)26(32(37)38)16(4)22(29)10)30-23(11)17(5)27(33(39)40)18(6)24(30)12/h1-12H3,(H,35,36)(H,37,38)(H,39,40) |
InChI Key |
QSWRTJBKFZTNFU-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C(=C(C(=C1C)C)C(=O)O)C)C)(C2=C(C(=C(C(=C2C)C)C(=O)O)C)C)C3=C(C(=C(C(=C3C)C)C(=O)O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



